2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
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Overview
Description
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoxazinone core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzoxazinone precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazinones.
Scientific Research Applications
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in similar applications.
3-(Trifluoromethyl)aniline: Shares structural similarities and is used in the synthesis of various derivatives.
Uniqueness
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(21)22-14/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWNAGDFTUTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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